![molecular formula C33H32Ge B14271520 Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane CAS No. 169480-47-1](/img/structure/B14271520.png)
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is a complex organogermanium compound It features a germane core bonded to two indenyl groups, one of which is substituted with a naphthyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane typically involves the reaction of germane derivatives with substituted indenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, a common synthetic route might involve the use of a palladium catalyst in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The indenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield germanium dioxide, while substitution reactions could produce a variety of substituted indenyl or naphthyl derivatives.
Aplicaciones Científicas De Investigación
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: There is interest in its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism by which Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethylgermane: A simpler organogermanium compound with similar reactivity but lacking the complex indenyl and naphthyl substituents.
Indenylgermane: Contains the indenyl group but lacks the additional naphthyl and methyl substitutions.
Naphthylgermane: Features the naphthyl group but not the indenyl or methyl groups.
Uniqueness
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is unique due to its combination of indenyl, naphthyl, and methyl groups bonded to a germane core. This unique structure imparts specific chemical and physical properties that are not found in simpler organogermanium compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
169480-47-1 |
|---|---|
Fórmula molecular |
C33H32Ge |
Peso molecular |
501.2 g/mol |
Nombre IUPAC |
diethyl-(1H-inden-1-yl)-(2-methyl-4-naphthalen-1-yl-1H-inden-1-yl)germane |
InChI |
InChI=1S/C33H32Ge/c1-4-34(5-2,32-21-20-25-13-7-9-16-27(25)32)33-23(3)22-31-29(18-11-19-30(31)33)28-17-10-14-24-12-6-8-15-26(24)28/h6-22,32-33H,4-5H2,1-3H3 |
Clave InChI |
VDGHOFLBGMERAH-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(C1C=CC2=CC=CC=C12)C3C(=CC4=C(C=CC=C34)C5=CC=CC6=CC=CC=C65)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)

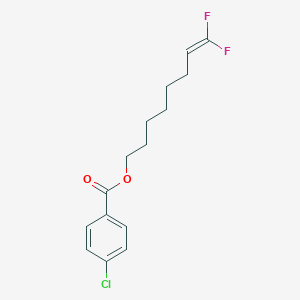
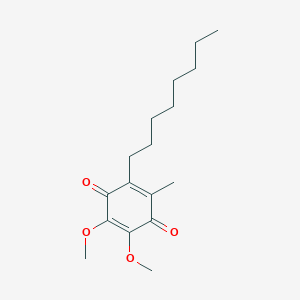
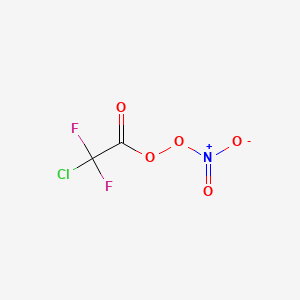
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)


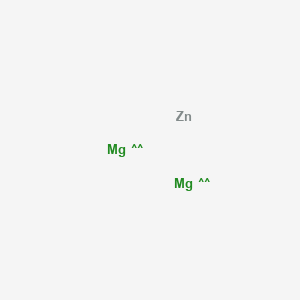
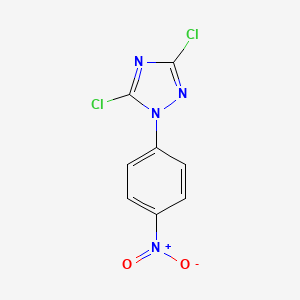
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
